molecular formula C25H30N2O3 B7752401 N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752401
M. Wt: 406.5 g/mol
InChI Key: VHJCUQXSUFRJAJ-UHFFFAOYSA-N
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Description

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as hydroxylation, methylation, and carboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are investigated to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE: shares similarities with other benzofuran derivatives and pyrrolidine-containing compounds.

Uniqueness

    Structural Features: The combination of a benzofuran core with a pyrrolidine ring and various functional groups makes this compound unique.

    Biological Activity: Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique therapeutic effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,6-diethylphenyl)-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-4-17-9-8-10-18(5-2)24(17)26-25(29)22-16(3)30-21-12-11-20(28)19(23(21)22)15-27-13-6-7-14-27/h8-12,28H,4-7,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJCUQXSUFRJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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